molecular formula C17H27NO B8182756 N-(3-(tert-Butyl)benzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine

N-(3-(tert-Butyl)benzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine

Cat. No.: B8182756
M. Wt: 261.4 g/mol
InChI Key: JISQEKVYJHHOKE-UHFFFAOYSA-N
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Description

N-(3-(tert-Butyl)benzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a benzyl group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(tert-Butyl)benzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine typically involves multiple steps, starting with the preparation of the tert-butylbenzyl intermediate. This intermediate can be synthesized through the reaction of benzyl chloride with tert-butyl magnesium chloride, followed by subsequent reactions to introduce the tetrahydropyran ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme-substrate interactions or as a probe in biochemical assays.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's structural features may contribute to its activity as a drug candidate.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(3-(tert-Butyl)benzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

  • N-(4-(tert-Butyl)benzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine

  • N-(3-(tert-Butyl)benzyl)-1-(tetrahydro-2H-pyran-3-yl)methanamine

  • N-(3-(tert-Butyl)benzyl)-1-(tetrahydro-2H-pyran-2-yl)methanamine

Uniqueness: N-(3-(tert-Butyl)benzyl)-1-(tetrahydro-2H-pyran-4-yl)methanamine stands out due to its specific structural arrangement, which may confer unique chemical and biological properties compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Further research and development may uncover additional uses and benefits of this intriguing compound.

Properties

IUPAC Name

N-[(3-tert-butylphenyl)methyl]-1-(oxan-4-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO/c1-17(2,3)16-6-4-5-15(11-16)13-18-12-14-7-9-19-10-8-14/h4-6,11,14,18H,7-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISQEKVYJHHOKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1)CNCC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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